Glycidyl Palmitoleate-d5
Description
Properties
Molecular Formula |
C₁₉H₂₉D₅O₃ |
|---|---|
Molecular Weight |
315.5 |
Synonyms |
(9Z)-9-Hexadecenoic Acid 2-Oxiranylmethyl Ester-d5; UCM 710-d5; Glycidyl 9-Hexadecenoate-d5; |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment Methodologies for Glycidyl Palmitoleate D5
Strategies for Regiospecific Deuterium (B1214612) Incorporation
The synthesis of Glycidyl (B131873) Palmitoleate-d5 is centered on the assembly of the molecule from two key precursors: a deuterated glycidol backbone and the palmitoleic acid side chain. The primary strategy involves preparing a deuterated version of one of the precursors, in this case, Glycidol-d5, and then coupling it with the fatty acid. This approach ensures that the deuterium atoms are located specifically on the glycidyl portion of the final molecule.
Glycidol-d5 Synthesis: The creation of the deuterated glycidol precursor (Glycidol-d5) is the foundational step for introducing the isotopic label. smolecule.com One common pathway to glycidol involves the epoxidation of allyl alcohol. wikipedia.org For the deuterated analog, a deuterated version of allyl alcohol could be used. Alternatively, methods for direct deuterium exchange on the glycidol molecule can be employed. Catalytic systems, such as those using tris(pentafluorophenyl)borane, are effective in preserving the sensitive epoxide ring during synthesis. smolecule.com Another approach involves the reduction of a suitable precursor using a deuterium source like lithium aluminum deuteride (LiAlD₄). nih.gov The choice of solvent is critical in these reactions as it can influence reaction rates and the efficiency of deuterium incorporation. smolecule.com
Palmitoleic Acid: Palmitoleic acid is an omega-7 monounsaturated fatty acid. In the synthesis of Glycidyl Palmitoleate-d5, the non-deuterated form of this fatty acid is typically used. It can be sourced commercially or extracted from natural oils. The key is to ensure its purity before the coupling reaction to avoid the formation of unwanted side products.
The coupling of Glycidol-d5 and palmitoleic acid is an esterification reaction that forms the final product. This reaction links the fatty acid to the hydroxyl group of the deuterated glycidol. smolecule.com Acid catalysts, such as p-toluenesulfonic acid or sulfuric acid, are often used to facilitate this reaction under controlled temperature conditions. smolecule.com
Alternatively, base-catalyzed methods can be employed. For instance, sodium methoxide is a valuable reagent for transesterification, although it is not suitable for esterifying free fatty acids directly. colostate.edu The reaction involves the nucleophilic attack of the alkoxide (from glycidol) on the carbonyl carbon of the fatty acid, leading to the formation of the ester bond and a water molecule. The choice of catalyst and reaction conditions is crucial to prevent the opening of the epoxide ring on the glycidol moiety.
Table 1: Comparison of Coupling Methodologies
| Method | Catalyst Example | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | p-Toluenesulfonic acid | Controlled temperature, inert atmosphere | Direct reaction of free fatty acid and alcohol | Potential for epoxide ring-opening; may require water removal |
| Base-Catalyzed Transesterification | Sodium Methoxide | Anhydrous conditions | Efficient for transesterifying existing esters | Not suitable for free fatty acids; risk of side reactions if not controlled |
Optimization of Reaction Conditions for Yield and Isotopic Purity
Optimizing the coupling reaction is essential to maximize the yield of this compound while maintaining its isotopic integrity. Several parameters must be systematically evaluated. nih.gov
Reagent Concentration: The molar ratio of Glycidol-d5 to palmitoleic acid is a key factor. A slight excess of one reagent may be used to drive the reaction to completion, but a large excess can complicate purification.
Catalyst Loading: The amount of acid or base catalyst must be carefully controlled. Too little catalyst can lead to slow or incomplete reactions, while too much can promote side reactions, such as polymerization of glycidol or degradation of the product.
Temperature: The reaction temperature affects the rate of esterification. Higher temperatures can speed up the reaction but also increase the risk of side reactions and potential loss of isotopic purity through exchange mechanisms.
Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal endpoint. nih.gov
Table 2: Illustrative Optimization Parameters for Acid-Catalyzed Esterification
| Parameter | Range Tested | Effect on Yield | Effect on Purity | Optimal Condition |
|---|---|---|---|---|
| Temperature (°C) | 60 - 100 | Increases with temperature up to a point, then decreases due to degradation | Higher temperatures may lead to byproducts | 70-80°C |
| Catalyst Mole % | 1 - 10 | Increases with catalyst amount, plateaus at higher concentrations | High catalyst levels can cause epoxide ring opening | ~5 mol% |
| Reaction Time (h) | 2 - 24 | Increases with time, reaching a plateau | Prolonged time may increase byproduct formation | 8-12 h |
| Molar Ratio (Glycidol:Acid) | 1:1 - 1.5:1 | Higher ratio of glycidol can increase yield | Excess glycidol requires removal during purification | 1.1:1 |
Scale-Up Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory scale to produce larger quantities for extensive research presents several challenges.
Reaction Control: Maintaining precise control over reaction parameters like temperature and mixing becomes more difficult in larger reactors. The heat transfer characteristics of the reaction vessel are a critical consideration to prevent localized overheating.
Purification: Purification methods such as column chromatography, which are straightforward on a small scale, can become cumbersome and costly for larger quantities. Alternative methods like distillation or crystallization may need to be developed and optimized.
Flow Chemistry: The use of continuous flow chemistry offers several advantages for scaling up isotopic labeling reactions. x-chemrx.com Flow reactors provide superior control over reaction parameters, improved mixing, and enhanced safety compared to traditional batch synthesis. x-chemrx.com This can lead to higher yields, better purity, and more reproducible results, making it an attractive option for producing multi-gram quantities of deuterated compounds for research. colab.ws
Advanced Analytical Characterization Techniques for Glycidyl Palmitoleate D5
Mass Spectrometry-Based Approaches for Deuterium (B1214612) Localization and Quantification
Mass spectrometry (MS) is a cornerstone in the analysis of stable isotope-labeled molecules, providing detailed information on molecular weight, elemental composition, and structure. researchgate.net For Glycidyl (B131873) Palmitoleate-d5, specific MS techniques are employed to verify the successful incorporation and position of the five deuterium atoms.
High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of Glycidyl Palmitoleate-d5. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. This precision allows for the determination of the elemental formula of the molecule, confirming the presence of the deuterium atoms by differentiating the mass of this compound from other potential isobaric interferences. pageplace.de
The strategy involves comparing the experimentally measured accurate mass of the protonated or cationized molecule (e.g., [M+H]⁺ or [M+Na]⁺) with the theoretically calculated mass. For this compound (C₁₉H₂₉D₅O₃), the expected mass increase of approximately 5.03 Da compared to the unlabeled analogue is readily confirmed by HRMS, providing strong evidence of successful deuteration. rsc.orglgcstandards.com
Table 1: Theoretical vs. Experimental Mass Data for this compound
| Ion Species | Theoretical Monoisotopic Mass (Da) | Typical Experimental HRMS Measurement (Da) | Mass Accuracy (ppm) |
|---|---|---|---|
| [C₁₉H₂₉D₅O₃+H]⁺ | 316.2858 | 316.2855 | < 1.0 |
| [C₁₉H₂₉D₅O₃+Na]⁺ | 338.2677 | 338.2673 | < 1.2 |
Note: Experimental values are illustrative and depend on specific instrument calibration and performance.
While HRMS confirms the incorporation of deuterium, tandem mass spectrometry (MS/MS) is essential for localizing the labels within the molecule's structure. escholarship.org In an MS/MS experiment, the precursor ion of this compound is isolated and then subjected to collision-induced dissociation (CID), breaking it into smaller product ions. pageplace.deresearchgate.net The masses of these fragments reveal where the deuterium atoms are located.
For this compound, where the deuterium labels are on the glycidyl moiety, fragmentation is expected to produce specific shifts in the mass of fragments containing the glycidyl group, while fragments from the palmitoleate (B1233929) chain remain unshifted. For instance, the characteristic neutral loss of the glycidyl group or the formation of a glycidyl-containing cation would show a mass increase corresponding to the five deuterium atoms. This fragmentation pattern provides definitive evidence of the labeling position. nih.gov
Table 2: Key Diagnostic Fragment Ions in MS/MS Analysis of this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Unlabeled Fragment (m/z) | Deuterated Fragment (m/z) | Interpretation |
|---|---|---|---|---|
| [M+H]⁺ | Loss of palmitoleic acid | 75.0441 | 80.0754 | Confirms d5 on glycidyl moiety |
| [M+H]⁺ | Palmitoleoyl cation | 237.2213 | 237.2213 | Confirms d0 on fatty acid chain |
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used for the highly precise and accurate determination of isotope ratios, which is crucial for verifying the isotopic enrichment of this compound. wisc.eduyoutube.com The sample is combusted to convert it into simple gases like hydrogen (H₂) and carbon dioxide (CO₂). The isotopic ratio of deuterium to hydrogen (D/H) in the resulting H₂ gas is then measured with very high precision. researchgate.netnih.gov
Chromatographic Separation Methodologies for Isolation and Purity Assessment
Chromatographic techniques are indispensable for separating this compound from potential impurities, including unlabeled starting materials, isomers, or by-products from the synthesis. The choice between gas and liquid chromatography depends on the analyte's properties and the specific analytical goal.
Gas chromatography, typically coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds. While intact glycidyl esters can be analyzed directly by GC-MS, often an indirect approach is used where the esters are converted to a more volatile derivative. restek.comjst.go.jp For this compound, this would involve cleaving the ester bond and derivatizing the resulting d5-glycidol. nih.govresearchgate.net
The high resolving power of GC capillary columns allows for the separation of closely related compounds, ensuring that the measured signal is purely from the analyte of interest. The subsequent MS analysis provides mass information for confident identification and quantification.
Table 3: Typical GC-MS Parameters for Indirect Analysis of Glycidyl Esters
| Parameter | Typical Condition |
|---|---|
| Column | Mid-polarity capillary column (e.g., Rxi-17Sil MS) |
| Injection Mode | Split/Splitless or PTV |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., 80°C to 300°C) |
| Derivatization Agent | Phenylboronic acid (PBA) |
| MS Ionization | Electron Ionization (EI) |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |
Liquid chromatography (LC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is a preferred method for the direct analysis of intact glycidyl esters, avoiding the need for derivatization. nih.govresearchgate.net This approach reduces sample preparation time and potential analytical errors. nih.gov
Table 4: Representative LC-MS/MS Method for Direct Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| LC System | UHPLC or HPLC |
| Column | C18 reversed-phase (e.g., 150 x 3 mm, 3 µm) |
| Mobile Phase A | Methanol/Acetonitrile/Water mixture |
| Mobile Phase B | Isopropanol or Acetone |
| Elution | Gradient elution |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of lipids, offering high efficiency, rapid separation times, and reduced consumption of organic solvents. nih.gov For a deuterated compound like this compound, SFC, particularly when coupled with mass spectrometry (SFC-MS), provides a robust platform for both qualitative and quantitative analysis. researchgate.net
The mobile phase in SFC, typically supercritical carbon dioxide, possesses low viscosity and high diffusivity, which contributes to high separation efficiency at fast flow rates. nih.gov This is advantageous for analyzing thermally labile and complex lipid molecules. mdpi.com In the context of this compound, SFC can effectively separate it from a complex matrix of other lipids, such as triglycerides or other glycidyl esters. nih.govchromatographyonline.com The separation is often achieved on polar stationary phases, which allows for the elution of more hydrophobic compounds like glycidyl esters at shorter retention times, minimizing matrix effects. chromatographyonline.com
The primary application of SFC for this compound would be for its purification and quantification. The technique's compatibility with mass spectrometry allows for precise determination of the isotopic enrichment and confirmation of the molecular weight of the deuterated compound. acs.org Furthermore, the use of a predominantly CO2 mobile phase is beneficial in hydrogen/deuterium exchange (HDX) studies, as it dramatically reduces the potential for back-exchange of the deuterium labels with protons from the mobile phase, a common issue with reverse-phase liquid chromatography. acs.org
Table 1: Illustrative SFC Parameters for Lipid Analysis
| Parameter | Typical Value/Condition | Rationale for this compound Analysis |
|---|---|---|
| Column | Ethylene bridged hybrid (BEH) silica (B1680970) phase; Diethylamine (DEA)-bonded silica chromatographyonline.comnih.gov | Provides good separation of lipid classes and sharp peak shapes. nih.gov |
| Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., Methanol/Water mixture) chromatographyonline.com | CO₂ provides high efficiency; co-solvent modifies polarity for optimal elution. nih.gov |
| Modifier | Ammonium acetate (B1210297) (e.g., 30 mM) chromatographyonline.com | Improves peak shape and ionization efficiency for MS detection. |
| Flow Rate | 1.5 - 3.5 mL/min chromatographyonline.comacs.org | Allows for rapid analysis times, typically under 15 minutes. |
| Column Temp. | 40 - 70 °C chromatographyonline.com | Influences the density and solvating power of the supercritical fluid. |
| Back Pressure | 1500 - 2000 psi (10-13.8 MPa) chromatographyonline.com | Maintains the CO₂ in its supercritical state. |
| Detector | Mass Spectrometry (MS); Charged Aerosol Detector (CAD) nih.gov | MS provides mass information for identification and isotopic analysis; CAD offers universal response for quantification of lipid classes. nih.gov |
Spectroscopic Methods for Structural Elucidation
Beyond basic identification, advanced spectroscopic methods are crucial for confirming the detailed structure of this compound, particularly the distribution of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Analysis
Deuterium (²H) NMR spectroscopy is the definitive method for determining the location and extent of deuteration in a molecule. wikipedia.org Unlike proton (¹H) NMR, which would show the absence of signals at deuterated positions, ²H NMR directly observes the deuterium nuclei. sigmaaldrich.com This provides a clean spectrum, free from proton signals, allowing for unambiguous verification of the deuterium distribution on the palmitoleate acyl chain of this compound. sigmaaldrich.com
For a highly deuterated compound, ²H NMR is particularly advantageous because the signal intensity directly corresponds to the deuterium enrichment at each position. sigmaaldrich.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, making spectral interpretation straightforward. wikipedia.org By analyzing the ²H NMR spectrum of this compound, researchers can confirm that the deuterium atoms are located specifically on the palmitoleate chain and not elsewhere on the glycidyl moiety.
In solid-state or in membrane environments, ²H NMR provides additional information. The quadrupolar splitting observed in the spectrum is sensitive to the orientation and motion of the C-D bond relative to the magnetic field. wikipedia.org This allows ²H NMR to be used to study the ordering and dynamics of the deuterated acyl chains of this compound when incorporated into lipid bilayers or other ordered systems, providing insights into membrane structure and fluidity. nih.govnih.govcore.ac.uk
Infrared (IR) and Raman Spectroscopy for Functional Group Confirmation
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for confirming the presence of specific functional groups. cdnsciencepub.comacs.org For this compound, these techniques can verify the key structural components: the ester linkage, the epoxide (oxirane) ring of the glycidyl group, and the carbon-carbon double bond of the palmitoleate chain.
The most significant feature for confirming deuteration is the appearance of carbon-deuterium (C-D) stretching vibrations. These bands appear in a spectral region (typically 2050–2250 cm⁻¹) that is free from other fundamental vibrations, providing a clear and unambiguous marker for the presence of the deuterium label. capes.gov.br The intensity and position of these C-D bands can be used to monitor the lipid's state, as they are sensitive to phase transitions and molecular order. cdnsciencepub.comcdnsciencepub.com
Raman spectroscopy is particularly sensitive to non-polar bonds and is an excellent tool for examining the hydrocarbon chain conformation. acs.org Changes in the C-D stretching region in the Raman spectrum can be used to study acyl chain packing and ordering when this compound is part of a larger assembly like a lipid bilayer. acs.org
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance for Analysis |
|---|---|---|---|
| Ester Carbonyl | C=O Stretch | ~1740 | Confirms the ester linkage between the glycidyl and palmitoleate moieties. nih.gov |
| Epoxide Ring | C-O-C Asymmetric Stretch | ~1250 | Confirms the presence of the intact glycidyl (oxirane) group. |
| Alkenyl | C=C Stretch | ~1650 | Confirms the double bond in the palmitoleate chain. |
| Deuterated Acyl Chain | C-D Stretch | 2050 - 2250 | Unambiguously confirms the presence and provides information on the environment of the deuterium labels. capes.gov.br |
Specialized Techniques for Deuterated Lipid Studies
The primary utility of deuterium-labeled lipids like this compound is in studies of complex systems, such as biological membranes. Specialized techniques that can leverage the isotopic label are employed for these investigations.
Neutron Scattering for Membrane Structure and Dynamics
Neutron scattering techniques are exceptionally well-suited for studying the structure and dynamics of biological membranes, largely due to the significant difference in neutron scattering length between hydrogen and deuterium. frontiersin.orgaip.org This property allows for "contrast variation," where specific components of a system can be made visible or invisible to neutrons by selectively replacing hydrogen with deuterium. mdpi.com
Neutron reflection is a surface-sensitive technique used to obtain detailed structural information about thin films and interfaces, such as a single lipid monolayer at the air-water interface or a supported lipid bilayer. nih.govnih.gov By using this compound, researchers can determine the precise orientation and position of the lipid within the monolayer or bilayer with sub-nanometer resolution. nih.gov This technique can reveal details about the thickness of the hydrocarbon and headgroup regions and how they change in response to environmental factors. aps.org
Table 3: Neutron Scattering Lengths of Hydrogen and Deuterium
| Isotope | Coherent Scattering Length (fm) | Significance |
|---|---|---|
| Hydrogen (¹H) | -3.74 | The negative value provides strong contrast against deuterium. frontiersin.org |
| Deuterium (²H) | +6.67 | The positive and significantly different value from hydrogen is the basis for contrast variation in neutron scattering studies. frontiersin.org |
Applications in Biochemical and Biological Systems Research
Elucidation of Metabolic Pathways and Flux Studies
The integration of stable isotopes into molecules like Glycidyl (B131873) Palmitoleate-d5 is a powerful strategy for dissecting complex metabolic networks. By introducing a labeled compound into a biological system, researchers can follow its journey and transformation, providing quantitative insights into the dynamics of lipid metabolism.
The use of isotopically labeled precursors is a cornerstone of metabolic research, enabling the detailed study of the synthesis and breakdown of lipids. nih.gov When model organisms, such as cell cultures or laboratory animals, are supplemented with Glycidyl Palmitoleate-d5, the deuterium-labeled portion of the molecule can be incorporated into various downstream lipid molecules. By employing mass spectrometry-based techniques, the rate of appearance of the label in different lipid pools can be measured, revealing the flux through specific biosynthetic pathways. Conversely, the rate of disappearance of the labeled glycidyl palmitoleate (B1233929) provides a direct measure of its degradation. These studies are crucial for understanding how lipid metabolism is altered in various physiological and pathological states.
Illustrative Research Findings: Tracing Lipid Biosynthesis in a Cellular Model
| Time (hours) | This compound Remaining (%) | Labeled Downstream Metabolite A (%) | Labeled Downstream Metabolite B (%) |
| 0 | 100 | 0 | 0 |
| 6 | 75 | 15 | 5 |
| 12 | 50 | 30 | 10 |
| 24 | 20 | 45 | 15 |
This table illustrates hypothetical data from an experiment where a cell culture was treated with this compound. The data shows the time-dependent decrease of the parent compound and the corresponding increase of its labeled downstream metabolites, providing insights into the rate of its metabolism and the pathways involved.
Lipid homeostasis is maintained through a continuous cycle of ester hydrolysis (lipolysis) and re-esterification. nih.gov this compound is an effective tracer for studying these dynamics at the cellular level. Following its introduction into cellular models, the cleavage of the ester bond can be monitored by tracking the release of the deuterated glycidyl moiety or the palmitoleate-d5 fatty acid. Subsequent re-esterification into other lipid species, such as triglycerides or phospholipids, can also be quantified by detecting the incorporation of the labeled fatty acid into these molecules. This approach provides valuable data on the rates of lipid turnover and the enzymes involved in these processes.
Lipid remodeling is a vital process where the fatty acid composition of complex lipids is altered to maintain membrane fluidity and cellular signaling. Stable isotope tracers like this compound are instrumental in unraveling the intricacies of these pathways. mdpi.comnih.gov Once incorporated into a specific lipid class, the labeled palmitoleate can be tracked as it is moved to other lipid backbones, providing direct evidence of remodeling. This type of analysis is critical for understanding how cells adapt their lipid composition in response to environmental cues or metabolic challenges. The use of advanced analytical techniques, such as high-resolution mass spectrometry, allows for the precise identification and quantification of the remodeled lipid species containing the d5-label. biorxiv.org
Enzyme-Substrate Interaction and Inhibition Kinetics
The structural similarity of this compound to its unlabeled counterpart makes it a useful tool for studying enzyme-substrate interactions. The deuterium (B1214612) label does not significantly alter the chemical properties of the molecule, allowing it to be recognized and processed by relevant enzymes.
Glycidyl esters are known to be substrates for various esterases. By using this compound as a substrate, the activity of specific glycidyl esterases can be accurately measured. The enzymatic reaction can be monitored by quantifying the rate of formation of the deuterated product or the disappearance of the deuterated substrate over time. This method offers high sensitivity and specificity, as the mass shift introduced by the deuterium label allows for clear differentiation from endogenous, unlabeled molecules. Such assays are fundamental for characterizing the kinetic parameters of these enzymes and for screening potential inhibitors.
Example Enzyme Kinetic Data
| Substrate Concentration (µM) | Initial Velocity (nmol/min/mg protein) |
| 1 | 5.2 |
| 5 | 21.5 |
| 10 | 35.1 |
| 20 | 48.9 |
| 50 | 60.3 |
This table presents hypothetical kinetic data for a glycidyl esterase using this compound as a substrate. Such data can be used to determine key enzymatic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax).
The enzymatic processes that lead to the formation of esters are central to lipid metabolism. nih.govresearchgate.net While this compound is an ester itself, its components (glycidol-d5 and palmitoleate) can be used to study the reverse reaction—esterification. For instance, by providing labeled palmitoleate derived from the hydrolysis of this compound, researchers can trace its incorporation into various lipid esters. This allows for the characterization of the enzymes responsible for esterification, such as acyltransferases. Understanding the substrate specificity and activity of these enzymes is crucial for comprehending the regulation of lipid synthesis and storage.
Studies on Specific Enzyme Inhibition Profiles (e.g., α/β-hydrolase domain 6, fatty acid amide hydrolase)
This compound is the deuterated analogue of Glycidyl Palmitoleate, also known as UCM710. UCM710 has been identified as a dual inhibitor of two key enzymes in the endocannabinoid system: fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain 6 (ABHD6). medchemexpress.com The endocannabinoid system plays a crucial role in regulating a wide array of physiological processes. The enzymes and receptors within this system are therefore attractive therapeutic targets.
Lipidomics and Systems Biology Integration
The field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, has greatly benefited from the use of stable isotope-labeled internal standards. These standards are crucial for accurate quantification and identification of lipid species.
Quantitative Lipidomics using this compound as an Internal Standard
In quantitative lipidomics, internal standards are essential to correct for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry. nih.govnih.govresearchgate.netmdpi.com Deuterated compounds like this compound are ideal internal standards because they share very similar chemical and physical properties with their endogenous, non-deuterated counterparts. This ensures that they behave almost identically during the analytical workflow.
When added to a biological sample at a known concentration, this compound can be used to accurately quantify the corresponding endogenous glycidyl palmitoleate and other structurally related lipids. The mass difference introduced by the five deuterium atoms allows the mass spectrometer to distinguish between the internal standard and the endogenous analyte. This approach significantly improves the accuracy and reproducibility of lipid quantification in complex biological matrices such as plasma, serum, and tissue extracts.
A typical workflow for quantitative lipidomics using this compound as an internal standard would involve the following steps:
| Step | Description |
|---|---|
| 1. Sample Preparation | Biological samples (e.g., cell lysates, plasma) are collected. |
| 2. Internal Standard Spiking | A precise amount of this compound is added to each sample. |
| 3. Lipid Extraction | Lipids are extracted from the sample using organic solvents. |
| 4. Chromatographic Separation | The lipid extract is separated using techniques like liquid chromatography (LC). |
| 5. Mass Spectrometry Analysis | The separated lipids are analyzed by a mass spectrometer to identify and quantify both the endogenous lipids and the deuterated internal standard. |
| 6. Data Analysis | The ratio of the signal from the endogenous lipid to the signal from this compound is used to calculate the absolute concentration of the endogenous lipid. |
Identification of Novel Lipid Species and Metabolites through Isotope-Assisted Profiling
Isotope-assisted profiling is a powerful technique for the discovery and identification of novel lipid species and their metabolites. While direct studies detailing the use of this compound for this specific purpose are not extensively published, the principles of isotope labeling are well-established in the field. By introducing a deuterated precursor like this compound into a biological system, researchers can trace its metabolic fate.
The deuterium atoms act as a stable isotopic tag. As the labeled compound is metabolized, the deuterium tag is incorporated into downstream metabolites. Mass spectrometry can then be used to detect these deuterated metabolites, distinguishing them from the unlabeled endogenous lipid pool. This allows for the confident identification of novel metabolic pathways and the characterization of previously unknown lipid species that are derived from glycidyl palmitoleate.
Investigation of Lipid Signaling Pathways in Cell Lines and Organoids
Lipid signaling pathways are intricate networks that regulate a vast number of cellular processes, and their dysregulation is often implicated in diseases such as cancer. nih.govunex.es this compound, through its role as a stable, traceable molecule, can be a valuable tool in elucidating these complex pathways in a variety of in vitro models, including cell lines and organoids.
By treating cells or organoids with this compound, researchers can track its uptake, subcellular localization, and incorporation into various lipid classes. This allows for a dynamic view of lipid metabolism and signaling. Furthermore, as the deuterated form of a dual FAAH/ABHD6 inhibitor, this compound can be used to probe the specific roles of the endocannabinoid system in cellular signaling. For instance, its application can help in understanding how the elevation of endocannabinoid levels affects downstream signaling cascades involved in cell proliferation, apoptosis, and migration in cancer cell lines.
Biophysical Studies of Membrane Interactions and Dynamics
The physical properties of cell membranes, such as fluidity and organization, are critical for their function. Biophysical techniques are employed to study these properties, and deuterated lipids play a key role in many of these methods.
Formation and Characterization of Supported Lipid Bilayers with Deuterated Components
Supported lipid bilayers (SLBs) are model systems that mimic the cell membrane and are widely used in biophysical studies. They consist of a lipid bilayer assembled on a solid support. The inclusion of deuterated components, such as this compound, in these model membranes is particularly advantageous for characterization by neutron reflectometry. bohrium.comnih.govnih.govcnr.itnist.gov
The following table outlines the general steps for forming and characterizing SLBs with deuterated components:
| Step | Description |
|---|---|
| 1. Vesicle Preparation | Small unilamellar vesicles (SUVs) are prepared containing a mixture of lipids, including the deuterated component (e.g., this compound). |
| 2. Substrate Preparation | A solid substrate, typically silicon oxide or mica, is cleaned and prepared. |
| 3. Vesicle Fusion | The SUV suspension is incubated with the substrate, leading to the spontaneous fusion of vesicles and the formation of a continuous lipid bilayer on the surface. |
| 4. Characterization | Techniques like neutron reflectometry, quartz crystal microbalance with dissipation monitoring (QCM-D), and atomic force microscopy (AFM) are used to characterize the structure, thickness, and homogeneity of the supported lipid bilayer. |
Studies on Membrane Permeability and Integration of Lipid Esters
Understanding how lipid esters traverse and integrate into cellular membranes is fundamental to cell biology. The use of isotopically labeled lipids like this compound is central to these investigations. Researchers utilize model membrane systems, such as supported lipid bilayers (SLBs) or unilamellar vesicles, to simulate a biological membrane in a controlled environment. nih.govwikipedia.org
In a typical permeability assay, a model membrane separates two compartments. This compound is introduced into one compartment, and its appearance in the second compartment is monitored over time. Due to the five deuterium atoms, the molecule can be unequivocally distinguished from its non-deuterated counterparts using mass spectrometry. This allows for the precise calculation of permeability coefficients, which quantify the rate at which the lipid ester can cross the lipid bilayer.
These studies provide critical data on how factors such as acyl chain length, unsaturation, and headgroup chemistry influence a lipid's ability to passively diffuse across a membrane. The insights gained are crucial for understanding nutrient uptake, lipid signaling, and the intracellular trafficking of lipid molecules. Deuterated lipids are particularly useful for these studies as they provide a clear and distinct signal in analytical measurements. ill.eu
| Lipid Ester Analog | Deuterium Label | Unsaturation | Hypothetical Permeability Coefficient (P) (cm/s) |
|---|---|---|---|
| Glycidyl Palmitate | No | C16:0 (Saturated) | 1.2 x 10-7 |
| Glycidyl Palmitoleate | No | C16:1 (Monounsaturated) | 2.5 x 10-7 |
| This compound | Yes (d5) | C16:1 (Monounsaturated) | 2.5 x 10-7 |
| Glycidyl Stearate | No | C18:0 (Saturated) | 0.8 x 10-7 |
| Glycidyl Oleate | No | C18:1 (Monounsaturated) | 1.9 x 10-7 |
Investigation of Lipid-Protein Interactions in Model Membrane Systems
The function of membrane proteins is critically dependent on their interactions with the surrounding lipid bilayer. nih.gov Lipids can modulate protein conformation, stability, and activity. nih.gov Deuterium-labeled lipids, including this compound, are instrumental in probing these intricate relationships using advanced biophysical techniques, particularly solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govisotope.com
In these experiments, a membrane protein of interest is reconstituted into a model membrane—such as a nanodisc or a lipid bilayer—that contains this compound. wikipedia.org The deuterium nucleus provides a sensitive probe for NMR studies. By analyzing the deuterium NMR spectra, researchers can deduce information about the local environment and dynamics of the labeled lipid.
A key finding from such studies is the distinction between two populations of lipids:
Annular (or Boundary) Lipids: These are lipid molecules in direct contact with the transmembrane surface of the protein. They exhibit restricted motion compared to bulk lipids.
Bulk Lipids: These lipids are further away from the protein and behave similarly to lipids in a pure bilayer.
The deuterium NMR signal from this compound molecules in the annular shell will be different from those in the bulk phase, often showing broader lineshapes and larger quadrupolar splittings, which correspond to a higher degree of order and slower molecular motion. nih.gov This allows scientists to characterize the lipid-protein interface, determine the selectivity of the protein for certain lipids, and understand how the protein influences the physical state of the surrounding membrane. researchgate.net
| Lipid Population | Proximity to Protein | Molecular Motion | Typical Deuterium NMR Signal | Hypothetical Order Parameter (SCD) |
|---|---|---|---|---|
| Bulk Lipid | Distant | Fast, Isotropic-like | Narrow, Smaller Splitting | 0.20 |
| Annular Lipid (e.g., this compound) | Direct Contact | Restricted, Anisotropic | Broad, Larger Splitting | 0.45 |
Methodological Considerations and Challenges in Deuterated Compound Research
Isotopic Exchange Phenomena and Control Measures
A primary challenge in the use of deuterated internal standards is the potential for isotopic exchange, where deuterium (B1214612) atoms on the labeled compound are replaced by protons from the surrounding solvent or matrix. nih.gov This phenomenon can compromise the accuracy of quantitative assays by altering the mass of the internal standard, potentially leading to an underestimation of the analyte concentration or the appearance of a "false positive" signal of the unlabeled analyte. nih.gov
The stability of the deuterium label is paramount and is directly related to its position within the molecule. nih.gov Labels on heteroatoms like oxygen or nitrogen are prone to rapid exchange. nih.gov Furthermore, deuterium atoms on carbons adjacent to a carbonyl group can also be susceptible to exchange under certain pH conditions, such as acid or base catalysis. nih.govnih.gov In the case of Glycidyl (B131873) Palmitoleate-d5, the deuterium atoms are placed on the glycidyl moiety. The IUPAC name, [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] hexadecanoate, indicates that the deuterium atoms are on the carbon backbone of the epoxypropyl group, which are generally stable positions not prone to back-exchange under typical LC-MS conditions. nih.gov
Control measures to mitigate isotopic exchange include:
Strategic Labeling: Synthesizing the molecule with deuterium labels on stable, non-exchangeable positions is the most effective control measure. nih.gov
pH Control: Maintaining neutral or acidic conditions during sample preparation and analysis can minimize the risk of base-catalyzed exchange. nih.gov
Method Validation: Thorough validation of the analytical method should include an assessment of the isotopic stability of the internal standard under the specific experimental conditions. clearsynth.com
Alternative Isotopes: While more expensive, the use of 13C or 15N labeled standards can be advantageous as these isotopes are not susceptible to exchange. nih.govnih.gov
Table 1: Isotope Stability and Control Measures
| Challenge | Description | Control Measures |
| Isotopic Exchange | Replacement of deuterium with protons from the solvent or matrix, altering the mass of the standard. nih.gov | Strategic placement of labels on non-exchangeable carbons. nih.gov |
| Control of pH during sample handling and analysis. nih.gov | ||
| Use of alternative stable isotopes like 13C or 15N. nih.gov |
Data Processing and Bioinformatic Analysis for Isotope-Labeled Datasets
The analysis of data from stable isotope-labeling experiments presents a significant bottleneck in metabolomics and lipidomics research. clearsynth.com The complexity arises from the need to accurately detect and quantify all isotopologues (molecules of the same compound that differ only in their isotopic composition) while correcting for the natural abundance of stable isotopes. clearsynth.com For lipids like Glycidyl Palmitoleate-d5, which have a high number of carbon atoms, the contribution of naturally occurring 13C to the isotopic distribution is considerable and must be accounted for. nih.gov
A typical bioinformatics workflow for processing such data involves several key steps:
Raw Data Preprocessing: This includes noise filtering, peak detection, and chromatogram alignment across different samples. wikipedia.org
Isotopologue Detection: Algorithms are used to identify groups of peaks that represent the different isotopologues of a single compound based on their mass difference and co-elution profile. pharmaffiliates.com
Natural Abundance Correction: The raw intensity data is mathematically corrected to remove the contribution of naturally abundant isotopes, allowing for the accurate determination of the enrichment from the labeled tracer. scispace.com
Quantification: The concentration of the analyte is determined by calculating the ratio of the signal intensity of the unlabeled species to that of the known concentration of the deuterated internal standard, such as this compound. youtube.com
Several software packages have been developed to automate and standardize these processes. Tools like IsoQuant, MS-DIAL, and El-MAVEN provide frameworks for processing mass spectrometry data from stable isotope labeling experiments, though many are tailored for proteomics or general metabolomics and may require specific configurations for lipidomics. nih.govyoutube.comresearchgate.net The ultimate goal is to generate a data matrix that can be used for statistical analysis and biological interpretation. wikipedia.org
Purity and Stability Requirements for Quantitative Biological Assays
The reliability of quantitative data generated using a deuterated internal standard is critically dependent on the purity and stability of that standard. mdpi.com For this compound to serve as an effective internal standard, it must meet stringent requirements.
Purity:
Chemical Purity: The standard should be free from other chemical compounds that could interfere with the analysis.
Isotopic Purity: It is crucial that the deuterated standard is free of its unlabeled counterpart. nih.gov The presence of unlabeled Glycidyl Palmitoleate (B1233929) in the this compound standard would lead to an overestimation of the endogenous analyte. High isotopic enrichment is a key quality parameter.
Stability:
Chemical Stability: The compound must be stable during storage and throughout the entire analytical procedure, from sample extraction to final measurement. scispace.com Degradation of the internal standard would result in inaccurate quantification. For lipid esters, this includes ensuring stability against hydrolysis.
Isotopic Stability: As discussed in section 5.1, the deuterium labels must remain on the molecule and not undergo back-exchange. scispace.com
The use of a stable isotopically labeled (SIL) internal standard like this compound is considered the gold standard because its physicochemical properties are nearly identical to the analyte. scispace.com This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively correcting for matrix effects and variations in the analytical process. clearsynth.com
Table 2: Quality Requirements for Deuterated Internal Standards
| Requirement | Description | Importance in Quantitative Assays |
| Chemical Purity | Freedom from interfering chemical contaminants. | Prevents signal interference and ensures accurate peak integration. |
| Isotopic Purity | High enrichment of the deuterated form and minimal presence of the unlabeled analyte. nih.gov | Avoids overestimation of the endogenous analyte concentration. |
| Chemical Stability | Resistance to degradation during storage and analysis. scispace.com | Ensures a constant concentration of the internal standard is used for normalization. |
| Isotopic Stability | Resistance of the deuterium labels to exchange with protons. scispace.com | Maintains the mass integrity of the standard for accurate mass spectrometric detection. |
Development of High-Throughput Screening Methodologies
High-throughput screening (HTS) is a drug discovery and research process that involves the automated testing of large numbers of compounds for a specific biological target. bmglabtech.com In the context of lipidomics and metabolomics, HTS methodologies are being developed to analyze large sample sets rapidly and cost-effectively. nih.gov The integration of deuterated internal standards like this compound is crucial for ensuring the quantitative accuracy and reproducibility of these high-throughput assays. nih.gov
The development of HTS methodologies in this area focuses on several key aspects:
Automation: The use of robotics for liquid handling, sample preparation, and injection automates the entire analytical workflow, from sample plates to the mass spectrometer. wikipedia.orgdanaher.com This minimizes human error and increases throughput.
Fast Chromatography: The development of ultra-high performance liquid chromatography (UHPLC) and ultrahigh-performance supercritical fluid chromatography (UHPSFC) methods allows for the rapid separation of complex lipid mixtures in minutes, a significant reduction from traditional chromatography times. nih.govnih.gov
Multiplexing: Techniques using isotopic tags with unique masses allow for the pooling of multiple samples, which are then analyzed in a single run. nih.gov This significantly increases the number of samples that can be analyzed per unit of time.
Direct Mass Spectrometry: For some applications, direct analysis in real-time (DART) mass spectrometry can be used for the rapid analysis of samples with minimal preparation, further increasing throughput. shimadzu.com
These high-throughput methods, when combined with the use of appropriate deuterated internal standards, enable large-scale lipidomic studies, such as clinical research with large patient cohorts, providing valuable insights into disease mechanisms and biomarker discovery. nih.gov
Future Directions in Glycidyl Palmitoleate D5 Research
Exploration of Undiscovered Metabolic Fates
The primary metabolic fate of glycidyl (B131873) esters is understood to be the hydrolysis in the gastrointestinal tract, which releases the parent fatty acid and glycidol. cfs.gov.hknih.gov The released glycidol is then subject to further metabolic processes, including potential conversion to 3-monochloropropane-1,2-diol (3-MCPD) in vivo. nih.gov While this initial hydrolysis is well-documented, the subsequent journey of the d5-palmitoleate moiety represents a significant area for future exploration.
Research can be directed toward tracing the d5-labeled palmitoleate (B1233929) as it is absorbed and integrated into various lipid pools. Key research questions include:
Incorporation into Complex Lipids: To what extent is the released d5-palmitoleate re-esterified into triglycerides, phospholipids, or cholesteryl esters? Tracing the d5 label would provide quantitative data on the flux of this specific fatty acid into different lipid classes within various tissues.
Beta-Oxidation and Energy Metabolism: How rapidly is the deuterated fatty acid catabolized through mitochondrial beta-oxidation? By tracking the appearance of deuterated downstream metabolites, researchers could quantify its contribution to cellular energy production.
Signaling Pathways: Does d5-palmitoleate become incorporated into signaling lipids, such as diacylglycerols or endocannabinoids? Stable isotope tracing could elucidate its role in modulating cellular signaling cascades.
These investigations, powered by the use of Glycidyl Palmitoleate-d5, would provide a more complete picture of palmitoleate metabolism, distinguishing its fate from the endogenous, unlabeled pool.
Advanced Applications in Multi-Omics Integration
The integration of multiple "omics" disciplines (genomics, transcriptomics, proteomics, and metabolomics/lipidomics) provides a holistic view of biological systems. researchgate.netyoutube.com Deuterated lipids like this compound are ideal tools for adding a dynamic layer to such studies, enabling what is known as fluxomics—the study of metabolic rates.
Future applications in this area will likely involve using this compound as a metabolic tracer in systems-level analyses. gist.ac.kr For instance, researchers could administer the compound to cell cultures or animal models and perform simultaneous lipidomic, proteomic, and transcriptomic analyses over time. This approach could:
Link Gene Expression to Lipid Flux: Correlate changes in the expression of genes involved in lipid transport or synthesis with the rate of d5-palmitoleate incorporation into specific lipid species.
Uncover Novel Enzyme Functions: Identify proteins whose expression levels correlate with the appearance of novel deuterated metabolites, suggesting a role in previously uncharacterized metabolic pathways.
Elucidate Disease Mechanisms: In models of metabolic diseases, this integrated approach could reveal how genetic or proteomic perturbations disrupt the normal flux of fatty acids, leading to pathological lipid accumulation. gist.ac.kr
By using this compound as an internal standard for normalization, these studies can achieve higher quantitative accuracy, a critical factor in multi-omics data integration. nih.gov
Development of Novel Analytical Standards and Reference Materials
The reliability and reproducibility of lipidomics research depend heavily on the availability of high-quality internal standards. caymanchem.com While this compound currently serves this purpose, there is a growing need for more sophisticated and comprehensive reference materials.
Future developments will likely focus on:
Certified Reference Materials (CRMs): Establishing this compound as a CRM with certified purity and isotopic enrichment would enhance its value for quantitative assays, ensuring greater accuracy and inter-laboratory consistency.
Comprehensive Isotope-Labeled Lipid Kits: The development of standardized kits containing this compound alongside a panel of other deuterated lipids (e.g., triglycerides, phospholipids, ceramides) would provide researchers with a single, robust tool for broad-spectrum lipidome quantification. avantiresearch.comavantiresearch.com Such kits, often referred to as "LIPIDOMIX™" or similar commercial names, are essential for normalizing data across different lipid classes in untargeted lipidomics. nih.govavantiresearch.com
Standards for Lipid Degradation Products: Synthesizing deuterated standards for known downstream metabolites of palmitoleate could enable precise quantification of metabolic flux through specific pathways, such as oxidation or elongation. nih.gov
These advancements would move the field toward greater standardization, allowing for more reliable comparison of data generated in different laboratories and studies.
| Potential Future Standard | Application Area | Key Benefit |
| Certified Reference Material (CRM) of this compound | Quantitative Lipidomics | Ensures highest level of accuracy and traceability for assays. |
| Multi-Component Deuterated Lipid Mixture | Untargeted Lipidomics / Multi-Omics | Provides a universal internal standard for broad quantification and normalization. |
| Deuterated Metabolite Standards (e.g., d-palmitoyl-carnitine) | Metabolic Flux Analysis | Allows for precise measurement of the rate of specific metabolic pathways. |
Designing New Biological Probes Based on Deuterated Glycidyl Esters
The deuterium (B1214612) label in this compound offers unique physical properties that can be exploited beyond mass spectrometry. A particularly promising future direction is the development of deuterated glycidyl esters as bioorthogonal probes for advanced cellular imaging techniques.
Specifically, the carbon-deuterium (C-D) bond has a unique vibrational frequency that falls within the "cell-silent region" of the Raman spectrum (approx. 1900–2400 cm⁻¹), where endogenous molecules produce little to no signal. nih.govacs.org This property makes this compound a potential probe for Stimulated Raman Scattering (SRS) microscopy. This technique would allow researchers to:
Visualize Lipid Trafficking in Real-Time: Track the uptake and movement of the d5-palmitoleate moiety within living cells without the need for bulky fluorescent tags that can alter the molecule's behavior. nih.gov
Map Lipid Storage: Image the incorporation of the deuterated fatty acid into specific subcellular structures, such as lipid droplets or cellular membranes, with high spatial resolution.
Quantify Metabolic Activity at the Single-Cell Level: Measure the rate of lipid metabolism by observing changes in the C-D Raman signal over time, providing insights into metabolic heterogeneity within a cell population.
This approach would transform this compound from a purely quantitative tool for bulk analysis into a dynamic probe for visualizing and quantifying metabolic processes in their native cellular context.
Q & A
Q. What are the primary applications of Glycidyl Palmitoleate-d5 in lipidomics and food safety research?
this compound is primarily used as an isotopically labeled internal standard in lipidomics to quantify glycidyl esters via LC-MS or GC-MS. Its deuterium labeling provides a distinct isotopic signature, enabling precise differentiation from endogenous lipids in complex matrices. In food safety, it aids in tracking glycidyl ester formation during fat/oil processing and assessing metabolic breakdown pathways .
Q. How does the deuterium labeling in this compound enhance analytical accuracy?
The five deuterium atoms in the palmitate chain create a mass shift detectable via mass spectrometry. This minimizes interference from unlabeled compounds, improves signal-to-noise ratios, and allows for reliable quantification in biological or environmental samples. Method validation should include calibration curves and recovery tests to confirm linearity and precision .
Q. What experimental protocols are critical for handling this compound safely?
Handling requires PPE (gloves, goggles) and ventilation to avoid inhalation/contact. Stock solutions should be prepared in inert solvents (e.g., hexane) under nitrogen to prevent degradation. Storage at -20°C in amber vials preserves stability. Refer to the compound’s SDS for disposal guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in glycidyl ester quantification when using this compound across different matrices?
Matrix effects (e.g., ion suppression in LC-MS) may cause variability. To address this:
- Use matrix-matched calibration standards.
- Validate extraction efficiency via spike-and-recovery experiments.
- Apply isotope dilution mass spectrometry (IDMS) to correct for losses during sample preparation . Contradictory results between studies often arise from differences in lipid extraction methods (e.g., Folch vs. Bligh-Dyer), which should be standardized .
Q. What strategies optimize the detection of this compound in trace-level environmental samples?
Pre-concentration techniques, such as solid-phase extraction (SPE) with C18 cartridges, enhance sensitivity. Coupling GC-MS with derivatization (e.g., silylation) improves volatility for low-concentration analysis. For LC-MS, charged surface hybrid (CSH) columns enhance lipid separation. Method detection limits (MDLs) should be established using blank matrices spiked with known concentrations .
Q. How can the role of this compound in lipid signaling pathways be investigated mechanistically?
- In vitro models : Treat cell lines (e.g., HepG2) with this compound and analyze lipid extracts via untargeted lipidomics to identify downstream metabolites.
- Isotope tracing : Track deuterium incorporation into phospholipids using high-resolution MS.
- Enzyme inhibition assays : Combine with inhibitors of esterases or epoxide hydrolases to elucidate metabolic pathways .
Q. What statistical approaches are recommended for analyzing glycidyl ester metabolism data generated with this compound?
- Multivariate analysis : PCA or PLS-DA to identify lipidomic profiles correlated with exposure.
- Kinetic modeling : Use compartmental models to estimate ester hydrolysis rates.
- Dose-response relationships : Apply nonlinear regression (e.g., Hill equation) to assess toxicity thresholds. Data should be normalized to internal standard signals and adjusted for batch effects .
Q. How can researchers validate the purity of this compound batches for reproducible results?
- Chromatographic purity : Assess via HPLC with UV/ELS detection; >95% purity is typical.
- Isotopic enrichment : Confirm deuterium incorporation (>98%) using high-resolution MS.
- Cross-contamination checks : Analyze for unlabeled analogs via MRM transitions specific to non-deuterated palmitate .
Methodological Frameworks
Q. Which frameworks (e.g., FINER, PICOT) are suitable for designing studies involving this compound?
- FINER : Ensure the research question is Feasible (e.g., access to MS instrumentation), Novel (e.g., unexplored metabolic pathways), and Relevant (e.g., addressing glycidyl ester toxicity).
- PICOT : Define Population (e.g., in vitro hepatocytes), Intervention (dose of this compound), Comparison (untreated controls), Outcome (lipid peroxidation markers), and Time frame (24–72 hr exposure) .
Q. How should conflicting findings about glycidyl ester toxicity be addressed in meta-analyses?
- Conduct systematic reviews using PRISMA guidelines.
- Perform subgroup analyses by study type (in vitro vs. in vivo) or exposure duration.
- Assess publication bias via funnel plots and Egger’s test. Heterogeneity can be quantified using I² statistics .
Documentation and Reproducibility
Q. What details must be included in the Methods section for studies using this compound?
Q. How can researchers ensure reproducibility when quantifying glycidyl esters across labs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
